1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15943558

Molecular Formula: C8H10F3N3O2

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10F3N3O2 |

|---|---|

| Molecular Weight | 237.18 g/mol |

| IUPAC Name | 1,3-dimethyl-6-(2,2,2-trifluoroethylamino)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H10F3N3O2/c1-13-5(12-4-8(9,10)11)3-6(15)14(2)7(13)16/h3,12H,4H2,1-2H3 |

| Standard InChI Key | LQSIIJDQDVPNII-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)NCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

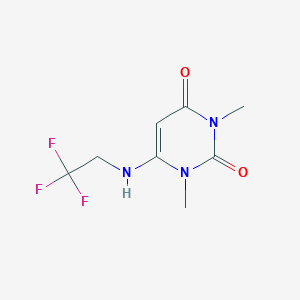

The molecular formula of 1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is C₈H₁₀F₃N₃O₂, with a molecular weight of 237.18 g/mol. The structure consists of a pyrimidine ring substituted at positions 1 and 3 with methyl groups, a trifluoroethylamino group at position 6, and two ketone oxygen atoms at positions 2 and 4 (Figure 1). The trifluoroethyl moiety introduces significant electronegativity and lipophilicity, which may influence its reactivity and interactions with biological targets.

Comparative Analysis with Structural Analogs

A closely related compound, 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 5770-42-3), shares the same pyrimidine core but substitutes the trifluoroethyl group with a methyl group . This analog has a molecular weight of 169.18 g/mol (C₇H₁₁N₃O₂), highlighting how halogenation impacts molecular mass and steric bulk . Another derivative, 5-bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 205528-94-5), introduces a bromine atom at position 5, increasing its molecular weight to 316.08 g/mol (C₈H₉BrF₃N₃O₂) . These structural variations underscore the modularity of pyrimidine-based compounds in drug design.

Synthesis and Manufacturing

General Pyrimidine Synthesis Strategies

While no explicit synthesis route for 1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is documented, pyrimidine derivatives are typically synthesized via condensation reactions involving urea, thiourea, or guanidine with β-dicarbonyl compounds. For example, the Biginelli reaction combines aldehydes, urea, and ethyl acetoacetate under acidic conditions to form dihydropyrimidinones, which can be further functionalized.

Functionalization with Trifluoroethyl Groups

Physicochemical Properties

Predicted Physical Parameters

Although experimental data for the target compound is scarce, its brominated analog (CAS 205528-94-5) offers clues:

For the non-brominated compound, the absence of bromine likely reduces molecular weight and density while slightly increasing volatility. The trifluoroethyl group enhances solubility in organic solvents, which is critical for pharmaceutical formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume